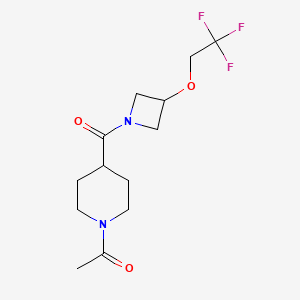

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Description

This compound features a piperidine core linked via a carbonyl group to a 3-(2,2,2-trifluoroethoxy)azetidine moiety. The azetidine (four-membered nitrogen-containing ring) introduces conformational rigidity, while the trifluoroethoxy group enhances lipophilicity and metabolic stability. The ketone group at the piperidine terminus contributes to hydrogen bonding and reactivity. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., amide bond formation between azetidine and piperidine precursors) .

Properties

IUPAC Name |

1-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2O3/c1-9(19)17-4-2-10(3-5-17)12(20)18-6-11(7-18)21-8-13(14,15)16/h10-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBFFKNJTVNBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2,2-trifluoroethanol with azetidine to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then reacted with piperidine and ethanone derivatives under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group and azetidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Electronic and Steric Effects

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The trifluoroethoxy group in the target compound increases logP compared to non-fluorinated analogues (e.g., 1-(3-(piperidin-1-yl)phenyl)ethanone, logP ≈ 2.1) .

- Metabolic Stability : Trifluoroethoxy groups resist oxidative metabolism, similar to 2,2,2-trifluoroethoxychalcones, which show prolonged half-lives in vitro .

Research Findings and Implications

- Amide Isomerization : Studies on piperidine amides () reveal that proximity to the carbonyl group increases isomerization rates (k ≈ 380 s⁻¹ at fusion temperature), suggesting the target compound’s stability may require kinetic characterization .

Biological Activity

1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features an azetidine ring and a trifluoroethoxy group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structure:

Key Features:

- Azetidine Ring: Contributes to the compound's rigidity and potential interactions with biological targets.

- Trifluoroethoxy Group: Enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The trifluoroethoxy moiety increases the compound's stability and facilitates its interaction with cellular membranes. The carbonyl group is reactive towards nucleophiles, which may lead to covalent modifications of target proteins.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures have shown promising biological activities, including:

- Antimicrobial Activity: Derivatives of piperidine have been evaluated for their antibacterial properties. For instance, a series of tetrazole-substituted piperidine derivatives demonstrated significant antimicrobial effects against various bacterial strains (e.g., Staphylococcus aureus, E. coli) with minimum inhibitory concentrations (MIC) ranging from 6.25 to 200 µg/mL .

- Anti-inflammatory Effects: Compounds containing azetidine rings have been explored for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition: Similar compounds have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase, which plays a role in metabolic pathways relevant to cardiovascular diseases .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Enzyme | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | 6.25 |

| Compound B | Anti-inflammatory | COX Enzyme | N/A |

| Compound C | Enzyme Inhibition | Soluble Epoxide Hydrolase | N/A |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of piperidine derivatives, several compounds were synthesized and tested against Vibrio cholerae and Klebsiella pneumoniae. The results indicated that specific derivatives exhibited significant antibacterial activity comparable to established antibiotics .

Case Study: Enzyme Inhibition

Another study focused on the inhibition of soluble epoxide hydrolase by piperidine derivatives. The research highlighted the critical role of structural features in enhancing potency and selectivity against the enzyme, suggesting that modifications similar to those found in this compound could yield effective inhibitors .

Q & A

Q. Methodological Considerations

- Stepwise Synthesis : Start with 3-(2,2,2-trifluoroethoxy)azetidine, then react it with 4-(chlorocarbonyl)piperidine under inert conditions.

- Catalyst Optimization : Test alternative catalysts (e.g., FeCl₃, ZnCl₂) to reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may require strict temperature control (−20°C to 25°C) to prevent decomposition.

Q. Methodological Considerations

- ¹H NMR : Look for characteristic peaks:

- ¹⁹F NMR : A singlet near δ −75 ppm confirms the CF₃ group .

- HRMS : Calculate exact mass (C₁₅H₂₀F₃N₂O₃: 342.14 g/mol) to verify molecular ion peaks.

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine ring .

What strategies are effective for resolving contradictory biological activity data in enzyme inhibition assays?

Advanced Research Focus

Discrepancies may arise from assay conditions (pH, temperature) or compound stability.

Q. Methodological Approach

- Control Experiments : Include a known inhibitor (e.g., staurosporine) to validate assay reproducibility.

- Stability Testing : Incubate the compound in assay buffer (e.g., PBS, pH 7.4) for 24 hours and re-analyze via LC-MS to check degradation .

- Dose-Response Curves : Perform triplicate measurements across a wider concentration range (e.g., 1 nM–100 µM) to assess IC₅₀ consistency.

Q. Methodological Steps

Protein Preparation : Retrieve the target’s crystal structure (PDB ID) and optimize protonation states using tools like PROPKA .

Ligand Parameterization : Generate force field parameters for the trifluoroethoxy group using Gaussian03.

Docking : Use a grid box centered on the active site (20 ų) and analyze top poses for hydrogen bonds with catalytic residues.

Q. Example Output :

- Docking Score : −9.2 kcal/mol (favorable binding).

- Key Interactions : Hydrogen bonding between the carbonyl group and Arg123; hydrophobic contacts with Trp90 .

What are the best practices for optimizing reaction yields in scale-up synthesis?

Advanced Research Focus

Scale-up introduces challenges like heat dissipation and mixing efficiency.

Q. Methodological Recommendations

- Flow Chemistry : Use microreactors to maintain temperature control and reduce side reactions .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation.

- Workup Optimization : Replace column chromatography with crystallization (e.g., using hexane/EtOAc) for faster purification .

Q. Methodological Workflow

Synthesize Analogues : Replace CF₃ with CH₃ via nucleophilic substitution.

LogP Measurement : Use shake-flask method or HPLC retention time.

Microsomal Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

Q. Results :

- CF₃ Analog : logP = 2.1; t₁/₂ = 45 min.

- CH₃ Analog : logP = 1.6; t₁/₂ = 22 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.